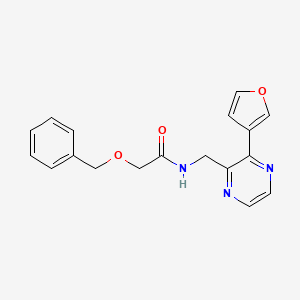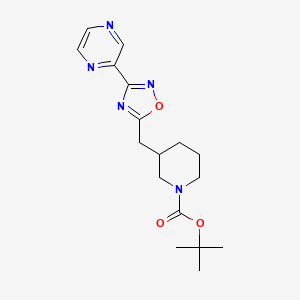![molecular formula C15H10ClN3S3 B2928022 4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 890940-19-9](/img/structure/B2928022.png)
4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
Thiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Molecular Structure Analysis
Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazoles can be influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Compounds related to "4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine" have been synthesized for potential anticancer applications. For instance, the synthesis of new benzimidazole–thiazole derivatives has been explored, demonstrating promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014). This underscores the compound's relevance in medicinal chemistry, particularly in designing new anticancer agents.
Molecular Interactions and Materials Science
The compound's derivatives have also been investigated for their molecular interactions and applications in materials science. For example, research has delved into the multi-stimuli response of novel half-cut cruciform compounds for potential use as security ink, indicating the material's unique fluorescence and mechano-chromic properties (Xiao-lin Lu & M. Xia, 2016). This highlights the compound's versatility in developing new materials with specific optical properties.
Antimicrobial and Anti-inflammatory Applications
Some derivatives of the compound have been synthesized with a focus on their antimicrobial and anti-inflammatory properties. For instance, thiazole/oxazole substituted benzothiazole derivatives have been tested for their anti-inflammation, analgesic, and antimicrobial activities, showing moderate to good activity against various bacteria and fungi (Kumar & Singh, 2020). This points to the potential utility of these compounds in pharmaceutical research and development.
Synthesis as Building Blocks in Drug Discovery
Efforts have been made to synthesize hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, presenting new building blocks for drug discovery (Durcik et al., 2020). This research indicates the compound's foundational role in synthesizing novel molecules with potential therapeutic benefits.
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets to exert their effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their targets . For example, some thiazole compounds have been found to inhibit the growth of M. tuberculosis .
Result of Action
Thiazole derivatives have been found to have various effects at the molecular and cellular level depending on their targets . For example, some thiazole compounds have been found to have significant analgesic and anti-inflammatory activities .
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that benzothiazoles, the class of compounds it belongs to, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
Other benzothiazole derivatives have been found to have potent effects on various types of cells . For example, some benzothiazoles have been found to have cytotoxic activity on human tumor cell lines .
Molecular Mechanism
Other benzothiazole derivatives have been found to interact with various biomolecules . For example, some benzothiazoles have been found to inhibit certain enzymes .
Propriétés
IUPAC Name |
4-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3S3/c1-20-8-5-6-10-12(7-8)22-14(17-10)19-15-18-13-9(16)3-2-4-11(13)21-15/h2-7H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAFFZRKFMDTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
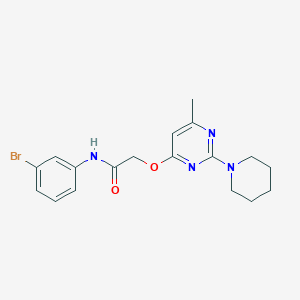
![2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2927943.png)
![7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
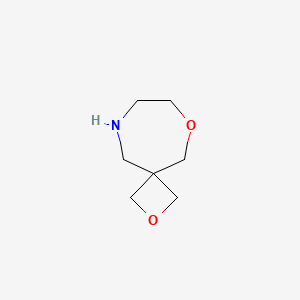

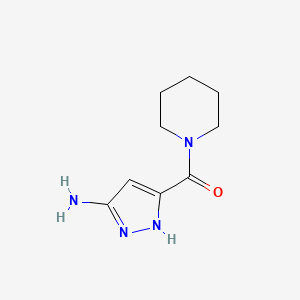
![N-(3-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2927950.png)



![Methyl 2-{4-[(6-methoxy-3-oxobenzo[d]furan-2-ylidene)methyl]phenoxy}acetate](/img/structure/B2927957.png)
